![molecular formula C14H14BrN3O3S B3605714 N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3605714.png)
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was originally developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell growth, differentiation, and angiogenesis. In addition to its anti-cancer properties, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and diabetes.
Mécanisme D'action
The mechanism of action of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the inhibition of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide blocks the signaling pathways that promote cell growth, differentiation, and angiogenesis. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide inhibits tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is its specificity for kinases such as Raf-1, B-Raf, and VEGFR-2. This makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One area of research is the development of new formulations or delivery methods that increase the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound, which could expand its potential therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in humans.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-22(20,21)18(13-6-2-4-11(15)8-13)10-14(19)17-12-5-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZORUMSWIIIBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.